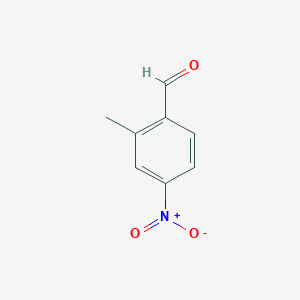

2-Methyl-4-nitrobenzaldehyde

Descripción general

Descripción

2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fourth position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-methylbenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the benzene ring.

Another method involves the oxidation of 2-methyl-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to convert the methyl group into an aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 2-Methyl-4-aminobenzaldehyde.

Oxidation: 2-Methyl-4-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Development

2-Methyl-4-nitrobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of V2 receptor antagonists, such as tolvaptan, which are significant in treating conditions like heart failure and hyponatremia .

Additionally, analogs of Combretastatin A-4 have been synthesized using this compound as a starting material. These analogs have shown potential anticancer properties, highlighting the compound's relevance in oncology research .

Catalysis

The compound is also employed in catalytic reactions. For instance, it has been involved in aldol condensation reactions where its reactivity is influenced by the presence of catalysts such as palladium on alumina. Studies have shown varying yields depending on reaction conditions, indicating its utility in fine-tuning reaction pathways for desired products .

Table 1: Catalytic Reaction Yields Using this compound

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Pd/Alumina (5%) | 50 |

| N-tosyl imine Reaction | K2CO3 | 59 |

| Various Reactions | Reusable catalyst | Decreased over time |

Material Science

In material science, this compound has been investigated for its potential applications in creating novel materials with specific electronic or optical properties. Its derivatives are studied for use in sensors and organic light-emitting diodes (OLEDs), where the nitro group can enhance electron affinity .

Case Study 1: Synthesis of V2 Receptor Antagonists

A significant study focused on synthesizing V2 receptor antagonists from this compound demonstrated an efficient pathway that utilized selective oxidation methods. The study highlighted the importance of optimizing reaction conditions to enhance yield and purity, ultimately leading to compounds with promising biological activity .

Case Study 2: Anticancer Activity of Combretastatin Analogues

Research involving the synthesis of Combretastatin A-4 analogues from this compound revealed that modifications at different positions on the benzene ring affected both anticancer activity and toxicity profiles. This case study underscores the compound's versatility in medicinal chemistry and its role in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrobenzaldehyde: Similar structure but lacks the methyl group at the second position.

2-Methylbenzaldehyde: Similar structure but lacks the nitro group at the fourth position.

2-Methyl-5-nitrobenzaldehyde: Similar structure but the nitro group is at the fifth position instead of the fourth.

Uniqueness

2-Methyl-4-nitrobenzaldehyde is unique due to the presence of both the methyl and nitro groups at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable in various chemical synthesis processes and applications.

Actividad Biológica

2-Methyl-4-nitrobenzaldehyde (CAS Number: 12654146) is an aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, antiprotozoal, and anticancer effects.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₇NO₃

- Molecular Weight : 165.15 g/mol

The presence of both a nitro group and an aldehyde functional group in its structure is believed to contribute significantly to its biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study evaluating various nitro-substituted benzaldehydes, it was found that compounds with nitro groups showed significant inhibition against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) indicated that increased lipophilicity and bulkier substituents enhance antibacterial activity .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. A study reported that this compound exhibited significant inhibition against fungal strains such as Candida albicans. The antifungal efficacy was attributed to the disruption of fungal cell membranes and interference with metabolic processes .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. In vitro studies against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis revealed that this compound exhibited potent activity, outperforming some conventional antiprotozoal agents. The mechanism of action appears to involve the inhibition of critical metabolic pathways in the parasites .

Table 3: Antiprotozoal Activity of this compound

| Protozoan Strain | IC50 (µM) |

|---|---|

| Entamoeba histolytica | 1.5 µM |

| Giardia intestinalis | 3.0 µM |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma (OSCC). The compound induced apoptosis in cancer cells, as evidenced by morphological changes such as nuclear fragmentation observed through DAPI staining .

Table 4: Cytotoxicity of this compound Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| TSCCF (oral cancer) | 446.68 |

| NHGF (normal human gingival fibroblasts) | 977.24 |

Case Studies and Research Findings

- Antibacterial Study : A comparative study on various nitro-substituted benzaldehydes found that compounds similar to this compound showed enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively .

- Antifungal Mechanism : Another research article explored the antifungal mechanisms of nitro compounds, suggesting that the nitro group plays a crucial role in disrupting fungal cell wall synthesis, leading to cell death .

- Cytotoxicity Assessment : A detailed cytotoxicity assessment indicated that while this compound was effective against cancer cells, it exhibited lower toxicity towards normal cells, suggesting a potential therapeutic window for cancer treatment .

Propiedades

IUPAC Name |

2-methyl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505824 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72005-84-6 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.